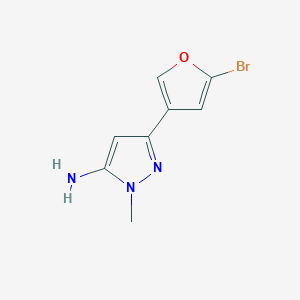

3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C8H8BrN3O |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

5-(5-bromofuran-3-yl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H8BrN3O/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3 |

InChI Key |

GTMVHZLXPVJELM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=COC(=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Route A: Using Pyrazole Precursors

Step 1: Synthesis of Pyrazole Derivative :

- React diethyl butynedioate with methylhydrazine to obtain a pyrazole intermediate (e.g., 5-hydroxy-1-methylpyrazole).

Step 2: Bromination and Functionalization :

- Treat the intermediate with tribromooxyphosphorus to introduce a bromine atom at the desired position.

Step 3: Coupling with Bromofuran :

- Combine the brominated pyrazole with a bromofuran derivative under basic conditions to form the final product.

Route B: Direct Coupling via Metal Catalysis

Step 1: Preparation of Brominated Furan :

- Brominate furan using NBS in dichloromethane at room temperature.

Step 2: Formation of Pyrazole Core :

- React methylhydrazine with diketones to form a methylated pyrazole ring.

Step 3: Cross-Coupling Reaction :

- Use palladium-catalyzed cross-coupling (e.g., Suzuki or Heck coupling) to join the bromofuran moiety with the pyrazole core.

Key Considerations in Synthesis

| Parameter | Details |

|---|---|

| Reaction Temperature | Typically maintained between 0°C and room temperature for sensitive steps like bromination. |

| Solvent Choice | Polar solvents such as DMF or ethanol are preferred for coupling reactions due to better solubility. |

| Catalysts | Palladium-based catalysts may be used for metal-catalyzed coupling reactions. |

| Purification | Column chromatography or recrystallization methods are used to purify the final product. |

Advantages of Optimized Routes

- Safety Improvements : Avoids highly toxic reagents like cyanogen bromide.

- Scalability : Simplified reaction steps allow for easier scale-up in industrial settings.

- Environmental Concerns : Reduced use of hazardous chemicals minimizes environmental impact.

Data Summary Table

| Step | Reagents/Conditions | Output |

|---|---|---|

| Bromination | Furan + NBS in DCM | 5-Bromofuran |

| Pyrazole Functionalization | Methylhydrazine + diketone | N-Methylpyrazole |

| Coupling Reaction | Bromofuran + Functionalized Pyrazole | 3-(5-Bromofuran-3-yl)-1-methylpyrazol |

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan ring.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Hydrogen-substituted furan derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The exact mechanism of action for 3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The key distinguishing feature of the target compound is the 5-bromofuran-3-yl group. Below is a comparison with structurally related pyrazole derivatives:

Key Observations :

- Bromine vs. Chlorine: Bromine in the target compound (vs.

- Furan vs. Phenyl : The furan ring (oxygen-containing heterocycle) in the target compound may improve solubility compared to purely aromatic phenyl analogs , but bromination counterbalances this by increasing lipophilicity.

- Steric Effects : The tert-butyl group in introduces significant steric bulk, which could hinder rotational freedom compared to the planar bromofuran substituent.

Spectroscopic Characterization

- NMR : Pyrazole protons in analogs resonate at δ 5.39–5.75 ppm (pyrazole C-H) and δ 2.17–3.92 ppm (methyl groups) . The bromofuran group would likely deshield adjacent protons, shifting signals downfield.

- IR : Amine N-H stretches appear at ~3240–3340 cm⁻¹, while furan C-O-C vibrations are observed at ~1240–1036 cm⁻¹ . Bromine’s mass effect may slightly alter these frequencies.

Biological Activity

3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 256.10 g/mol. The structure features a brominated furan ring and a pyrazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrN₃O |

| Molecular Weight | 256.10 g/mol |

| CAS Number | 1878135-89-7 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. In vitro assays could be designed to evaluate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. In particular, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling or COX enzymes.

Case Studies

- Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives and their anti-inflammatory effects. The results indicated that certain modifications to the pyrazole ring enhanced biological activity, leading to significant reductions in inflammation markers in animal models .

- Antibacterial Screening : Another relevant study focused on the antibacterial activity of brominated furan derivatives. The findings demonstrated that these compounds exhibited notable activity against Gram-positive bacteria, which could be extrapolated to suggest potential efficacy for this compound .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, based on related compounds:

- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in inflammation and microbial metabolism.

- Receptor Modulation : The compound could interact with specific receptors involved in pain and inflammation signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.